molecular formula C13H23BClNO2 B12840413 (R)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride

(R)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride

Cat. No.: B12840413
M. Wt: 271.59 g/mol
InChI Key: KBFYCXJEJBMIMB-VEGKPTCQSA-N
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Description

®-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride is a complex organic compound that features a unique combination of a pyrrolidine ring and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester is synthesized through the reaction of a suitable boronic acid with a diol under dehydrating conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via a cyclization reaction, often involving a suitable amine and an electrophile.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or other functional groups, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or boronate ester are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce reduced pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound may be used as a probe or ligand in studies involving boron-containing compounds. Its interactions with biological molecules can provide insights into boron chemistry in biological systems.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and catalysts. Its boronate ester moiety is particularly useful in cross-coupling reactions and other catalytic processes.

Mechanism of Action

The mechanism of action of ®-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The boronate ester moiety can form reversible covalent bonds with hydroxyl groups, making it a useful tool in enzyme inhibition studies.

Comparison with Similar Compounds

Similar Compounds

  • **®-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine
  • **(S)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride
  • **®-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)piperidine hydrochloride

Uniqueness

The uniqueness of ®-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride lies in its specific stereochemistry and the presence of both a boronate ester and a pyrrolidine ring. This combination of features makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C13H23BClNO2

Molecular Weight

271.59 g/mol

IUPAC Name

(2R)-2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride

InChI

InChI=1S/C13H22BNO2.ClH/c1-13(2)8-6-9(13)12-10(7-8)16-14(17-12)11-4-3-5-15-11;/h8-12,15H,3-7H2,1-2H3;1H/t8-,9+,10+,11-,12-;/m0./s1

InChI Key

KBFYCXJEJBMIMB-VEGKPTCQSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@H]2O1)C3(C)C)[C@@H]4CCCN4.Cl

Canonical SMILES

B1(OC2CC3CC(C2O1)C3(C)C)C4CCCN4.Cl

Origin of Product

United States

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